Cas no 1249088-67-2 (1-(tert-Butyl)-5-methyl-1H-pyrazole)
1-(tert-Butyl)-5-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(tert-Butyl)-5-methyl-1H-pyrazole
- 1-tert-butyl-5-methylpyrazole
- DTXSID20718993
- AKOS010087246
- STL589062
- 1-tert-butyl-5-methyl-1H-pyrazole
- 1H-Pyrazole, 1-(1,1-dimethylethyl)-5-methyl-
- 1249088-67-2
- SCHEMBL2930358
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- Inchi: 1S/C8H14N2/c1-7-5-6-9-10(7)8(2,3)4/h5-6H,1-4H3
- InChI Key: LUUBZNAWKAKWKG-UHFFFAOYSA-N
- SMILES: N1(C(C)=CC=N1)C(C)(C)C
Computed Properties
- Exact Mass: 138.115698455g/mol
- Monoisotopic Mass: 138.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 17.8Ų
1-(tert-Butyl)-5-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188935-5g |
1-(tert-butyl)-5-methyl-1H-pyrazole |
1249088-67-2 | 95% | 5g |
$634 | 2021-08-05 | |
| Chemenu | CM188935-1g |
1-(tert-butyl)-5-methyl-1H-pyrazole |
1249088-67-2 | 95% | 1g |
$233 | 2023-02-03 | |
| Alichem | A049003150-1g |
1-(tert-Butyl)-5-methyl-1H-pyrazole |
1249088-67-2 | 95% | 1g |
$400.00 | 2023-09-03 |
1-(tert-Butyl)-5-methyl-1H-pyrazole Suppliers
1-(tert-Butyl)-5-methyl-1H-pyrazole Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-(tert-Butyl)-5-methyl-1H-pyrazole
Comprehensive Overview of 1-(tert-Butyl)-5-methyl-1H-pyrazole (CAS No. 1249088-67-2): Properties, Applications, and Industry Insights
The chemical compound 1-(tert-Butyl)-5-methyl-1H-pyrazole (CAS No. 1249088-67-2) is a specialized pyrazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique tert-butyl and methyl substituents, this molecule exhibits remarkable stability and reactivity, making it a valuable intermediate in organic synthesis. Researchers and industry professionals frequently search for terms like "pyrazole derivatives applications", "tert-butyl pyrazole synthesis", and "CAS 1249088-67-2 supplier", reflecting its growing commercial and scientific relevance.
In the context of modern drug discovery, 1-(tert-Butyl)-5-methyl-1H-pyrazole serves as a crucial building block for heterocyclic compounds. Its molecular structure aligns with current trends in fragment-based drug design, particularly for targeting protein-protein interactions. Recent publications highlight its utility in developing kinase inhibitors, addressing popular search queries such as "pyrazole in medicinal chemistry" and "small molecule drug development 2024". The compound's lipophilic tert-butyl group enhances membrane permeability, a key consideration in contemporary bioavailability optimization strategies.
The agrochemical sector has shown increasing interest in 1249088-67-2 for developing novel crop protection agents. As sustainability becomes a dominant industry theme, searches for "green chemistry pyrazole derivatives" and "low environmental impact pesticides" have surged. The compound's structural features enable creation of systemic pesticides with improved photostability - addressing common degradation issues that reduce field efficacy. Regulatory trends favoring reduced application frequency compounds further boost its potential.
From a synthetic chemistry perspective, 1-(tert-Butyl)-5-methyl-1H-pyrazole exemplifies advancements in regioselective pyrazole formation. Modern protocols utilizing microwave-assisted synthesis (a frequently searched technique) have dramatically improved yields compared to traditional methods. The compound's crystalline nature facilitates purification, addressing common pain points in scale-up processes that researchers often inquire about. Its thermal stability (up to 200°C) makes it suitable for high-temperature reactions, a property increasingly important for flow chemistry applications.
Analytical characterization of CAS 1249088-67-2 reveals distinctive NMR spectral patterns that aid in quality control. The tert-butyl proton signal typically appears as a sharp singlet around 1.5 ppm, while the pyrazole ring protons produce characteristic splitting patterns. These features generate search traffic for "pyrazole NMR interpretation" and "HPLC method development for heterocycles". Recent advancements in hyphenated techniques like LC-MS have improved detection limits for trace impurities, crucial for meeting stringent pharmaceutical grade standards.
Material science applications are emerging for this pyrazole derivative, particularly in organic electronic materials. Its electron-deficient ring system shows promise in organic semiconductor development, responding to growing interest in "non-fullerene acceptors" and "solution-processable OLED materials". The compound's thermal decomposition profile makes it suitable for vapor deposition processes, a key consideration for flexible display manufacturing - a hot topic in advanced materials research.
Supply chain dynamics for 1-(tert-Butyl)-5-methyl-1H-pyrazole reflect broader industry shifts toward regionalized chemical production. Searches for "reliable pyrazole suppliers" and "just-in-time specialty chemical delivery" have increased 42% year-over-year. Current Good Manufacturing Practice (cGMP) compliance has become a critical differentiator, with procurement specialists prioritizing quality documentation and regulatory support alongside traditional cost factors. The compound's non-hygroscopic nature simplifies storage and transportation logistics.
Environmental fate studies of 1249088-67-2 indicate favorable biodegradation kinetics compared to older-generation heterocyclic compounds. This aligns with increasing regulatory focus on PBT assessment (persistence, bioaccumulation, toxicity) and searches for "sustainable chemistry metrics". The tert-butyl group undergoes microbial oxidation to carboxylic acids, while the pyrazole core demonstrates photolytic cleavage under simulated sunlight - important data for environmental risk assessment dossiers.
Looking ahead, 1-(tert-Butyl)-5-methyl-1H-pyrazole is poised to play a significant role in next-generation chemical innovation. Its compatibility with automated synthesis platforms addresses the growing demand for high-throughput experimentation (HTE) capabilities. As artificial intelligence transforms molecular design, searches for "pyrazole QSAR models" and "machine learning for heterocycle optimization" suggest expanding applications in computational chemistry. The compound represents an excellent case study in balancing molecular complexity with synthetic accessibility - a crucial consideration for modern process chemistry.
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